N-Phenyl-2-(3,3,5-trimethyl-1,2-oxazolidin-5-yl)hydrazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyl-2-(3,3,5-trimethyl-1,2-oxazolidin-5-yl)hydrazine-1-carbothioamide is a complex organic compound with a unique structure that includes a phenyl group, a hydrazine moiety, and an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-2-(3,3,5-trimethyl-1,2-oxazolidin-5-yl)hydrazine-1-carbothioamide typically involves the reaction of phenylhydrazine with 3,3,5-trimethyl-1,2-oxazolidine-5-thione under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-2-(3,3,5-trimethyl-1,2-oxazolidin-5-yl)hydrazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-Phenyl-2-(3,3,5-trimethyl-1,2-oxazolidin-5-yl)hydrazine-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials[][5].
Mechanism of Action
The mechanism of action of N-Phenyl-2-(3,3,5-trimethyl-1,2-oxazolidin-5-yl)hydrazine-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Phenylhydrazine: Similar structure but lacks the oxazolidine ring.
3,3,5-Trimethyl-1,2-oxazolidine-5-thione: Similar structure but lacks the phenylhydrazine moiety.
Phenylhydrazine derivatives: Various derivatives with different substituents on the phenyl ring.
Uniqueness
N-Phenyl-2-(3,3,5-trimethyl-1,2-oxazolidin-5-yl)hydrazine-1-carbothioamide is unique due to the combination of the phenyl group, hydrazine moiety, and oxazolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
497846-47-6 |
---|---|
Molecular Formula |
C13H20N4OS |
Molecular Weight |
280.39 g/mol |
IUPAC Name |
1-phenyl-3-[(3,3,5-trimethyl-1,2-oxazolidin-5-yl)amino]thiourea |
InChI |
InChI=1S/C13H20N4OS/c1-12(2)9-13(3,18-17-12)16-15-11(19)14-10-7-5-4-6-8-10/h4-8,16-17H,9H2,1-3H3,(H2,14,15,19) |
InChI Key |
OTNJSQSIWKGNJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(ON1)(C)NNC(=S)NC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.